Flammacerium

Description

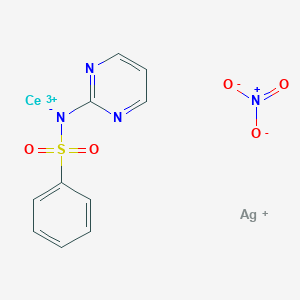

Structure

3D Structure of Parent

Properties

CAS No. |

138230-29-2 |

|---|---|

Molecular Formula |

C10H8AgCeN4O5S+2 |

Molecular Weight |

544.25 g/mol |

IUPAC Name |

silver;benzenesulfonyl(pyrimidin-2-yl)azanide;cerium(3+);nitrate |

InChI |

InChI=1S/C10H8N3O2S.Ag.Ce.NO3/c14-16(15,9-5-2-1-3-6-9)13-10-11-7-4-8-12-10;;;2-1(3)4/h1-8H;;;/q-1;+1;+3;-1 |

InChI Key |

BXMWTLWLWGZWPQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)S(=O)(=O)[N-]C2=NC=CC=N2.[N+](=O)([O-])[O-].[Ag+].[Ce+3] |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)[N-]C2=NC=CC=N2.[N+](=O)([O-])[O-].[Ag+].[Ce+3] |

Other CAS No. |

138230-29-2 |

Synonyms |

cerium-flamazine cerous nitrate - sulfadiazine silver cerous nitrate, sulfadiazine silver drug combination Flammacerium |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Composition of Flammacerium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical composition of Flammacerium, a topical cream used in the management of severe burns. The document details the active and inactive ingredients, their quantitative composition, and the underlying mechanisms of action. Furthermore, it outlines experimental methodologies for the analysis of its principal components and includes visualizations of key biological pathways.

Core Chemical Composition

This compound is a complex, semi-solid oil-in-water emulsion. Its therapeutic efficacy is derived from the synergistic action of its two active pharmaceutical ingredients (APIs), silver sulfadiazine and cerium nitrate, suspended in a hydrophilic cream base.

Active Pharmaceutical Ingredients

The primary active components of this compound are silver sulfadiazine, a well-established antibacterial agent, and cerium nitrate, which aids in eschar formation and modulates the inflammatory response.[1][2]

-

Silver Sulfadiazine (1% w/w): This compound combines the antimicrobial properties of silver ions with the bacteriostatic action of a sulfonamide antibiotic.[1]

-

Cerium Nitrate (2.2% w/w): This inorganic salt plays a crucial role in the therapeutic effect of this compound by forming a protective, leathery eschar over the burn wound.[1]

Inactive Ingredients (Excipients)

The cream base of this compound is composed of several excipients that ensure the stability, bioavailability, and appropriate physical properties of the formulation. A product information leaflet for this compound provides a complete quantitative breakdown of all its components.[3]

Quantitative Data Presentation

The following tables summarize the quantitative composition and key chemical properties of the active and inactive ingredients in this compound.

Table 1: Quantitative Composition of this compound Cream [3]

| Component | Concentration (g per 100g of cream) |

| Active Ingredients | |

| Silver Sulfadiazine | 1.0 |

| Cerium Nitrate | 2.2 |

| Inactive Ingredients | |

| Liquid Paraffin | 20.0 |

| Purified Water | 20.0 |

| Propylene Glycol | 7.0 |

| Cetyl Alcohol | 4.0 |

| Glyceryl Monostearate | 4.0 |

| Polysorbate 60 | 1.0 |

| Polysorbate 80 | 1.0 |

Table 2: Chemical Properties of Active Ingredients

| Ingredient | Chemical Formula | Molecular Weight ( g/mol ) |

| Silver Sulfadiazine | C₁₀H₉AgN₄O₂S | 357.14 |

| Cerium Nitrate Hexahydrate | Ce(NO₃)₃·6H₂O | 434.22 |

Signaling Pathways and Mechanisms of Action

The therapeutic effect of this compound is multifactorial, arising from the distinct and synergistic actions of its active components.

Antimicrobial Action of Silver Sulfadiazine

Silver sulfadiazine exerts a broad-spectrum antimicrobial effect through a dual mechanism. The silver ions disrupt the bacterial cell membrane and wall, and upon entering the cell, they bind to DNA and essential proteins, leading to cell death. Concurrently, the sulfadiazine moiety acts as a competitive inhibitor of dihydropteroate synthase, an enzyme crucial for bacterial folic acid synthesis, thereby inhibiting bacterial growth.

References

The Core Mechanism of Silver Sulfadiazine in Flammacerium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flammacerium, a topical antimicrobial cream, represents a significant therapeutic intervention in the management of severe burn wounds. Its efficacy stems from the synergistic action of its two active components: silver sulfadiazine and cerium nitrate. This technical guide provides an in-depth exploration of the multifaceted mechanism of action of these components, detailing their individual and combined effects on microbial pathogens, the host inflammatory response, and the process of wound healing. This document is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways to facilitate further research and development in the field of wound care.

Antimicrobial Action of Silver Sulfadiazine

The primary role of silver sulfadiazine in this compound is to provide broad-spectrum antimicrobial coverage, preventing and treating wound infections, a major cause of morbidity and mortality in burn patients.[1][2] The mechanism is twofold, leveraging the distinct properties of its silver and sulfadiazine moieties.[3]

The Role of Silver Ions (Ag+)

Upon application, silver sulfadiazine slowly dissociates in the wound environment, releasing a sustained low concentration of silver ions (Ag+).[4][5] These ions are highly reactive and exert their antimicrobial effect through multiple pathways:

-

Cell Wall and Membrane Disruption: Silver ions bind to sulfur-containing proteins and phospholipids in the bacterial cell wall and membrane, disrupting their integrity and increasing permeability.[3][6] This leads to the leakage of essential cellular components and ultimately cell death.

-

Inhibition of Cellular Respiration: Ag+ ions can inhibit respiratory enzymes in the bacterial electron transport chain, leading to the production of reactive oxygen species (ROS) and subsequent oxidative stress.[7]

-

Interaction with Nucleic Acids: Silver ions can penetrate the bacterial cell and bind to DNA and RNA, interfering with replication and transcription processes.[3][6][8] This interaction can cause the condensation of DNA, rendering it inactive.[9]

The Role of Sulfadiazine

Sulfadiazine is a sulfonamide antibiotic that acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase.[10] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (a vital component in the synthesis of nucleic acids and some amino acids).[10][11] By blocking this pathway, sulfadiazine inhibits bacterial growth and replication, exerting a bacteriostatic effect.[10] While human cells can utilize pre-formed folic acid from the diet, most bacteria must synthesize it, making this pathway an effective target for selective toxicity.[10]

The Contribution of Cerium Nitrate

Cerium nitrate, a rare earth metal salt, plays a pivotal and multifaceted role in the efficacy of this compound, extending beyond a simple antimicrobial contribution. Its primary functions include enhancing the antimicrobial effect of silver sulfadiazine, modulating the host's inflammatory response, and promoting the formation of a protective eschar.

Synergistic Antimicrobial Effects

While some studies have shown cerium nitrate to have limited intrinsic antimicrobial activity, its combination with silver sulfadiazine has been reported to produce a synergistic effect against certain pathogens.[12][13] The exact mechanism of this synergy is not fully elucidated but is thought to involve the facilitation of silver ion uptake or the creation of a more favorable environment for silver's antimicrobial action. However, it's important to note that some in vitro and in vivo studies have reported conflicting results, with some showing no enhanced or even a reduced therapeutic benefit with the addition of cerium nitrate.[12][13]

Modulation of the Inflammatory Response

A key function of cerium nitrate is its ability to attenuate the intense inflammatory response characteristic of severe burn injuries. This is achieved through several proposed mechanisms:

-

Reduction of Pro-inflammatory Cytokines: Cerium nitrate has been shown to significantly reduce the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) in the wound bed.[14][15]

-

Inhibition of NF-κB Signaling: The anti-inflammatory effects of cerium are believed to be mediated, at least in part, through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[16][17][18] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. By suppressing its activation, cerium nitrate can dampen the inflammatory cascade.

-

Interaction with Calcium Signaling: Cerium ions may interfere with calcium signaling in keratinocytes, which is a critical regulator of epidermal differentiation and inflammation.[6][8] This interaction could contribute to the overall modulation of the wound environment.

Eschar Formation and Stabilization

A hallmark of this compound treatment is the formation of a dry, leathery, and adherent eschar over the burn wound.[12][19] Cerium nitrate is the primary agent responsible for this effect. It is hypothesized that cerium ions precipitate with proteins and other components of the burn exudate, forming a stable, protective barrier.[16][20] This "cerium-protein-complex" eschar serves several important functions:

-

Physical Barrier: It acts as a physical barrier, preventing bacterial colonization and invasion of the underlying viable tissue.[12]

-

Reduced Fluid Loss: The eschar helps to reduce fluid and protein loss from the wound surface.

-

Pain Reduction: By covering exposed nerve endings, the eschar can contribute to pain relief.[19]

-

Delayed Excision: The stabilized eschar allows for the delay of surgical excision and grafting, which can be beneficial in critically ill patients who are not stable enough for immediate surgery.[14]

Quantitative Data

Antimicrobial Efficacy

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of silver sulfadiazine against common burn wound pathogens. Data for cerium nitrate and the combination are included where available, though it is important to note the variability in reported synergistic effects.

| Microorganism | Silver Sulfadiazine (SSD) MIC (µg/mL) | Cerium Nitrate (CN) MIC (µg/mL) | SSD + CN Combination | Reference(s) |

| Pseudomonas aeruginosa | 1 - >10,000 | >800 | Variable (synergistic to antagonistic) | [1][9][12] |

| Staphylococcus aureus (MRSA) | 50 - 100 | >800 | As active as SSD alone | [9] |

| Escherichia coli | 8 - 16 | Not widely reported | Not widely reported | [11] |

| Klebsiella pneumoniae | Not widely reported | Not widely reported | Not widely reported | |

| Enterococcus faecalis | Not widely reported | Not widely reported | Not widely reported |

Note: MIC values can vary significantly depending on the specific strain and the testing methodology used.

Anti-inflammatory Effects

The table below presents data on the reduction of pro-inflammatory cytokines in a rat scald burn model following treatment with cerium nitrate.

| Cytokine | Burn + Water (Control) (pg/mg protein) | Burn + Cerium Nitrate (pg/mg protein) | Percentage Reduction | Reference |

| IL-1β | ~150 | ~50 | ~67% | [3] |

| GRO/KC (CXCL1) | ~1200 | ~400 | ~67% | [3] |

| MIP-1α (CCL3) | ~60 | ~20 | ~67% | [3] |

Experimental Protocols

In Vivo Rat Scald Burn Model for Topical Treatment Efficacy

This protocol describes a common method for evaluating the efficacy of topical treatments like this compound in a preclinical setting.

Objective: To create a standardized full-thickness burn wound in a rat model to assess the antimicrobial and wound healing properties of a topical agent.

Materials:

-

Male Sprague-Dawley rats (300-350 g)

-

Anesthesia (e.g., isoflurane)

-

Electric clippers and depilatory cream

-

Copper rod (e.g., 2 cm diameter)

-

Water bath

-

Bacterial culture (e.g., Pseudomonas aeruginosa)

-

Topical agent (e.g., this compound)

-

Sterile dressings

-

Biopsy punch

-

Tissue homogenization buffer

-

Agar plates for bacterial enumeration

Procedure:

-

Anesthetize the rat using isoflurane.

-

Shave the dorsal surface of the rat and apply a depilatory cream to remove remaining hair.

-

Heat the copper rod in a water bath to 95-100°C.

-

Apply the heated rod to the shaved dorsal skin for 10-15 seconds to create a full-thickness burn.

-

Inoculate the burn wound with a known concentration of bacteria (e.g., 10^5 CFU of P. aeruginosa).

-

Apply the topical treatment (e.g., a thin layer of this compound) to the wound.

-

Cover the wound with a sterile dressing.

-

At predetermined time points (e.g., 3, 7, and 14 days post-burn), euthanize a subset of animals.

-

Collect wound tissue using a biopsy punch for quantitative bacteriology and histological analysis.

-

Homogenize the tissue and perform serial dilutions for bacterial colony counting on agar plates.

-

Fix a portion of the tissue in formalin for histological processing and staining (e.g., H&E, Masson's trichrome) to assess re-epithelialization, granulation tissue formation, and inflammatory cell infiltration.

Ex Vivo Porcine Skin Explant Model

This model provides a bridge between in vitro and in vivo studies, offering a more complex tissue environment than cell culture without the use of live animals.

Objective: To evaluate the antimicrobial efficacy and tissue interaction of topical agents on a viable skin model.

Materials:

-

Freshly excised porcine skin

-

Culture medium (e.g., DMEM with supplements)

-

Biopsy punch

-

Bacterial culture

-

Topical agent

-

Incubator (37°C, 5% CO2)

Procedure:

-

Obtain fresh porcine skin from a local abattoir and transport it to the lab on ice.

-

Remove subcutaneous fat and shave the skin.

-

Disinfect the skin with an antiseptic solution (e.g., povidone-iodine) followed by sterile saline washes.

-

Create explants using a sterile biopsy punch (e.g., 8 mm).

-

Place the explants, dermal side down, in a 24-well plate containing culture medium.

-

Create a partial-thickness burn on the epidermal surface of the explant using a heated metal rod.

-

Inoculate the burn with bacteria.

-

Apply the topical treatment.

-

Incubate the plates at 37°C with 5% CO2 for the desired duration.

-

Analyze the explants for bacterial load (as described above) and tissue viability (e.g., MTT assay).

Visualizations

Signaling Pathways

Caption: Antimicrobial mechanism of silver sulfadiazine.

Caption: Cerium nitrate's modulation of the NF-κB inflammatory pathway.

Experimental Workflow

Caption: Workflow for in vivo evaluation of topical burn treatments.

Conclusion

The mechanism of action of silver sulfadiazine in this compound is a complex interplay of antimicrobial and anti-inflammatory effects, further enhanced by the unique properties of cerium nitrate. Silver sulfadiazine provides a robust, broad-spectrum antimicrobial barrier through the dual action of silver ions and sulfadiazine. Cerium nitrate complements this by modulating the host's inflammatory response, primarily through the inhibition of the NF-κB pathway, and by promoting the formation of a protective eschar. This synergistic combination makes this compound a potent therapeutic agent for the management of severe burn wounds. Further research into the precise molecular interactions of cerium nitrate within the inflammatory cascade and its synergistic relationship with silver sulfadiazine will undoubtedly pave the way for the development of even more effective wound healing therapies.

References

- 1. In vivo and in vitro antimicrobial activity of silver sulfadiazine and cerium nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. magonlinelibrary.com [magonlinelibrary.com]

- 3. Cerium Nitrate Treatment Provides Eschar Stabilization through Reduction in Bioburden, DAMPs, and Inflammatory Cytokines in a Rat Scald Burn Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rat Burn Model to Study Full-Thickness Cutaneous Thermal Burn and Infection [jove.com]

- 5. TOPICAL TREATMENT OF STANDARDISED BURNS WITH HERBAL REMEDIES IN MODEL RATS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development of an Experimental Ex Vivo Wound Model to Evaluate Antimicrobial Efficacy of Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synergistic effect of cerium chloride and calcium chloride alters calcium signaling in keratinocytes to promote epidermal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative in vitro activity of silver sulfadiazine, alone and in combination with cerium nitrate, against staphylococci and gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ijms.sums.ac.ir [ijms.sums.ac.ir]

- 13. mdpi.com [mdpi.com]

- 14. Cerium nitrate enhances anti-bacterial effects and imparts anti-inflammatory properties to silver dressings in a rat scald burn model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of cerium nitrate bathing and prompt burn wound excision on IL-6 and TNF-alpha levels in burned rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Inhibition of MAP kinase/NF-kB mediated signaling and attenuation of lipopolysaccharide induced severe sepsis by cerium oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of MAP kinase/NF-kB mediated signaling and attenuation of lipopolysaccharide induced severe sepsis by cerium oxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Development of a High-Throughput ex-Vivo Burn Wound Model Using Porcine Skin, and Its Application to Evaluate New Approaches to Control Wound Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Effect of cerium nitrate-silver sulphadiazine on deep dermal burns: a histological hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Cerium Nitrate in Flammacerium's Antibacterial Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flammacerium, a topical antimicrobial cream, combines silver sulfadiazine (SSD) with cerium nitrate. While the antibacterial properties of silver sulfadiazine are well-established, the contribution of cerium nitrate to the overall efficacy of this compound is a subject of ongoing research. This technical guide provides a comprehensive overview of the role of cerium nitrate in this compound's antibacterial activity, synthesizing findings from numerous in vitro and in vivo studies. The document details the proposed mechanisms of action, presents quantitative data from key experiments, and outlines the methodologies of these experiments to facilitate further research and development in this area.

Mechanisms of Antibacterial Action

The antibacterial activity of cerium nitrate in this compound is multifaceted, involving direct antimicrobial effects, synergistic interactions with silver sulfadiazine, and modulation of the wound environment.

Direct Antibacterial Effects

Cerium nitrate exhibits intrinsic, though somewhat limited, bacteriostatic activity, particularly against Gram-negative bacteria.[1][2] Studies have shown that it can inhibit the growth of clinically relevant pathogens such as Pseudomonas aeruginosa, Escherichia coli, and Salmonella species at concentrations ranging from 0.001 M to 0.005 M.[2] The proposed mechanisms for this direct antibacterial action include:

-

Cell Wall Disruption: Cerium ions are thought to interact with the bacterial cell wall, leading to structural changes and disruption. While the cell wall may remain largely intact, the formation of "knob-like protrusions" has been observed, suggesting a compromise of its integrity.[1]

-

Inhibition of Cellular Respiration: Cerium ions can be taken up into the bacterial cytoplasm, where they can interfere with key metabolic processes.[1][3] Specifically, inhibition of cellular respiration, oxygen uptake, and glucose metabolism has been reported.[1][3]

-

Generation of Reactive Oxygen Species (ROS): Cerium, particularly in its nanoparticle form (cerium oxide), can catalyze the formation of ROS, such as superoxide and hydroxyl radicals, through a Fenton-like reaction.[4][5][6] This is driven by the ability of cerium to cycle between its Ce3+ and Ce4+ oxidation states.[4] The generated ROS can then induce oxidative damage to bacterial DNA, proteins, and lipids, ultimately leading to cell death.[7]

Synergy with Silver Sulfadiazine

A significant aspect of cerium nitrate's role in this compound is its synergistic enhancement of the antibacterial activity of silver sulfadiazine.[4] While some studies have reported no significant additive effect, many others suggest a potentiation of SSD's efficacy, particularly against Gram-negative bacteria.[4][8] The precise mechanism of this synergy is not fully elucidated but may involve:

-

Alterations in Local pH: Cerium nitrate may alter the local pH of the wound environment, creating conditions that are more favorable for the antibacterial action of SSD.

-

Increased Bacterial Susceptibility: Cerium nitrate's effects on the bacterial cell wall may increase the permeability of the membrane to silver ions, thereby enhancing the intracellular antimicrobial effects of SSD.

Eschar Formation and Barrier Function

A key and widely accepted role of cerium nitrate in burn wound treatment is the formation of a hard, leather-like eschar over the wound surface.[9] This eschar is formed through the precipitation of a complex of cerium with proteins and other components of the burn exudate. This "calciphylaxis" phenomenon creates a physical barrier that:

-

Prevents Bacterial Colonization: The hard eschar physically impedes the infiltration of bacteria into the underlying viable tissue, reducing the risk of invasive wound infection.[9]

-

Maintains a Moist Wound Environment: By reducing evaporative water loss, the eschar helps to maintain a moist environment conducive to wound healing.

Anti-inflammatory and Immunomodulatory Effects

Severe burns can induce a state of systemic immunosuppression, increasing the patient's susceptibility to infection. Cerium nitrate has been shown to possess anti-inflammatory and immunomodulatory properties that can counteract this.[2][10][11] This is achieved through:

-

Binding of Inflammatory Mediators: Cerium nitrate can bind to lipid-protein complexes and other pro-inflammatory molecules released from the burn eschar, preventing their systemic dissemination and reducing the systemic inflammatory response.[9]

-

Reduction of Pro-inflammatory Cytokines: Studies have demonstrated that treatment with cerium nitrate can significantly reduce the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in burn wounds and serum.[2][10][11]

Quantitative Data on Antibacterial Activity

The following tables summarize quantitative data from various studies on the antibacterial efficacy of cerium nitrate and its combination with silver sulfadiazine.

Table 1: Minimum Inhibitory Concentrations (MIC) of Cerium Nitrate against Various Bacteria

| Bacterial Species | Cerium Nitrate Concentration (M) | Reference |

| Pseudomonas spp. | 0.001 - 0.004 | [2] |

| Escherichia spp. | 0.005 | [2] |

| Salmonella spp. | 0.005 | [2] |

| Staphylococcus aureus | ~0.01 | [2] |

Table 2: Zone of Inhibition Diameters for Cerium Oxide Nanoparticles

| Bacterial Species | Nanoparticle Concentration | Zone of Inhibition (mm) | Reference |

| Escherichia coli | Not Specified | 4.67 | [1] |

| Staphylococcus aureus | Not Specified | 3.33 | [1] |

| Escherichia coli | 50 µg/mL | 9 ± 0.05 | [7] |

| Salmonella typhimurium | 50 µg/mL | 12 ± 0.02 | [7] |

| Listeria monocytogenes | 50 µg/mL | 10 ± 0.04 | [7] |

| Staphylococcus aureus | 50 µg/mL | 5 ± 0.02 | [7] |

| Bacillus cereus | 50 µg/mL | 7 ± 0.05 | [7] |

| Staphylococcus aureus | 50 µg/mL | 19.40 ± 0.05 | [7] |

| Pseudomonas aeruginosa | 50 µg/mL | 17.83 ± 0.21 | [7] |

| Klebsiella pneumoniae | 50 µg/mL | 17.45 ± 0.01 | [7] |

| Acinetobacter baumannii | 50 µg/mL | 8.86 ± 0.03 | [7] |

| Staphylococcus aureus | 100 mg/mL | 22 | [7] |

| Pseudomonas aeruginosa | 100 mg/mL | 16 | [7] |

| Escherichia coli | 100 mg/mL | 15 | [7] |

Table 3: Anti-inflammatory Effects of Cerium Nitrate in a Rat Scald Burn Model

| Cytokine | Treatment | Reduction vs. Burn Control | Reference |

| IL-1β | Cerium Nitrate Bathing | Significant (P < 0.0001) | [10] |

| GRO-KC | Cerium Nitrate Bathing | Significant (P < 0.01) | [10] |

| MIP-1α | Cerium Nitrate Bathing | Significant (P < 0.0001) | [10] |

| TNF-α | Cerium Nitrate Bathing | Prevention of elevation | [11] |

| IL-6 | Cerium Nitrate Bathing | Similar levels to prompt excision | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antibacterial and anti-inflammatory properties of cerium nitrate.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of cerium nitrate that inhibits the visible growth of a specific bacterium.

Materials:

-

Cerium nitrate hexahydrate

-

Sterile Mueller-Hinton Broth (MHB)

-

Bacterial culture (e.g., P. aeruginosa, S. aureus) grown to logarithmic phase

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

Protocol:

-

Preparation of Cerium Nitrate Stock Solution: Prepare a stock solution of cerium nitrate in sterile distilled water or MHB. The concentration should be at least double the highest concentration to be tested.

-

Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the cerium nitrate stock solution in MHB to achieve a range of desired concentrations.

-

Bacterial Inoculum Preparation: Dilute the overnight bacterial culture in fresh MHB to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate containing the cerium nitrate dilutions.

-

Controls: Include a positive control (bacteria in MHB without cerium nitrate) and a negative control (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of cerium nitrate in which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.

Zone of Inhibition Assay (Agar Disk Diffusion)

Objective: To qualitatively assess the antibacterial activity of cerium nitrate by measuring the area of growth inhibition around a disk impregnated with the compound.

Materials:

-

Cerium nitrate solution of known concentration

-

Sterile filter paper disks (6 mm diameter)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial culture (e.g., P. aeruginosa, S. aureus) grown to logarithmic phase

-

Sterile cotton swabs

Protocol:

-

Bacterial Lawn Preparation: Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a uniform bacterial lawn.

-

Disk Impregnation: Aseptically apply a known volume (e.g., 20 µL) of the cerium nitrate solution onto a sterile filter paper disk. Allow the disk to dry.

-

Disk Application: Place the impregnated disk onto the center of the inoculated MHA plate.

-

Controls: Use a disk impregnated with sterile water or solvent as a negative control. An antibiotic disk with known activity against the test organism can be used as a positive control.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Measurement: After incubation, measure the diameter of the clear zone of no bacterial growth around the disk in millimeters (mm).

Biofilm Inhibition Assay (Crystal Violet Method)

Objective: To quantify the ability of cerium nitrate to inhibit the formation of bacterial biofilms.

Materials:

-

Cerium nitrate solutions of various concentrations

-

Bacterial culture (e.g., P. aeruginosa, S. aureus)

-

Tryptic Soy Broth (TSB) or other suitable growth medium

-

Sterile 96-well flat-bottom microtiter plates

-

0.1% Crystal Violet solution

-

30% Acetic Acid or 95% Ethanol

-

Spectrophotometer (plate reader)

Protocol:

-

Inoculum Preparation: Grow the bacterial strain overnight in TSB. Dilute the culture to a standardized OD.

-

Plate Preparation: Add the bacterial suspension to the wells of a 96-well plate. Add different concentrations of cerium nitrate to the respective wells. Include a positive control (bacteria and media only) and a negative control (media only).

-

Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

-

Washing: Gently discard the planktonic cells and wash the wells with sterile phosphate-buffered saline (PBS) to remove non-adherent bacteria.

-

Staining: Add 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

-

Washing: Remove the crystal violet solution and wash the wells with water to remove excess stain.

-

Solubilization: Add 30% acetic acid or 95% ethanol to each well to solubilize the crystal violet that has stained the biofilm.

-

Quantification: Transfer the solubilized crystal violet to a new plate and measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the amount of biofilm formed.

In Vivo Anti-inflammatory Assay (Rat Scald Burn Model)

Objective: To evaluate the effect of cerium nitrate on the inflammatory response in a burn wound model.

Materials:

-

Sprague-Dawley rats

-

Cerium nitrate solution (e.g., 40 mM)

-

Anesthesia

-

Equipment for creating a standardized scald burn

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)

-

Tissue homogenization equipment

Protocol:

-

Animal Model: Anesthetize the rats and create a standardized full-thickness scald burn on the dorsum.

-

Treatment: Immediately after the burn injury, immerse the burned area in a 40 mM cerium nitrate solution for a specified duration (e.g., 30 minutes). A control group should be treated with water.

-

Sample Collection: At predetermined time points (e.g., 24, 48, 72 hours post-burn), euthanize the animals and collect blood samples (for serum) and burn wound tissue biopsies.

-

Tissue Processing: Homogenize the tissue samples in a suitable buffer containing protease inhibitors. Centrifuge the homogenates to collect the supernatant.

-

Cytokine Measurement: Measure the concentrations of TNF-α, IL-6, IL-1β, and other relevant cytokines in the serum and tissue homogenates using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Compare the cytokine levels between the cerium nitrate-treated group and the control group to determine the anti-inflammatory effect.

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and logical relationships involved in the antibacterial and anti-inflammatory actions of cerium nitrate.

References

- 1. The Use of Cerium Compounds as Antimicrobials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cerium Nitrate Treatment Provides Eschar Stabilization through Reduction in Bioburden, DAMPs, and Inflammatory Cytokines in a Rat Scald Burn Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antibacterial effect of cerium oxide nanoparticle against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fenton-Like Reaction Catalyzed by the Rare Earth Inner Transition Metal Cerium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ce3+ triggers fenton-like processes in neutral solutions for effective catechol degradation [eeer.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Cerium(III) Nitrate Containing Electrospun Wound Dressing for Mitigating Burn Severity [mdpi.com]

- 10. Cerium Nitrate Treatment Provides Eschar Stabilization through Reduction in Bioburden, DAMPs, and Inflammatory Cytokines in a Rat Scald Burn Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CERIUM NITRATE BATHING PREVENTS TNF-a ELEVATION FOLLOWING BURN INJURY (EXPERIMENTAL STUDY) [medbc.com]

- 12. Effects of cerium nitrate bathing and prompt burn wound excision on IL-6 and TNF-alpha levels in burned rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Flammacerium: A Technical Guide

An In-depth Whitepaper for Researchers and Drug Development Professionals on the Evolution of Cerium Nitrate-Silver Sulfadiazine in Burn Care

Executive Summary

The management of severe thermal injuries has been a persistent challenge in medicine, with infection and systemic inflammatory responses being primary drivers of morbidity and mortality. Flammacerium, a topical cream combining cerium nitrate and silver sulfadiazine, emerged from a paradigm shift in burn care that looked beyond simple antimicrobial action to modulating the host's post-burn immune response. This technical guide provides a comprehensive history of its discovery and development, detailing the preclinical and clinical evidence that established its role. It includes quantitative data from key studies, detailed experimental methodologies, and visualizations of the proposed mechanisms of action to offer a complete resource for researchers, scientists, and drug development professionals.

Historical Context and the Unmet Need

The mid-20th century saw significant advances in burn care, yet mortality rates for extensive burns remained high. The primary cause of death shifted from early shock to later septic complications.

-

Silver Nitrate (0.5% Solution): Introduced by Moyer and Monafo in the 1960s, this was a major step forward, reducing gross wound contamination.[1] However, its application was cumbersome, requiring bulky, wet dressings, and it caused significant electrolyte imbalances through leaching.[2]

-

Silver Sulfadiazine (SSD): Developed by Charles Fox, Jr. in 1968, SSD combined the antimicrobial properties of silver with the antibacterial action of sulfadiazine.[3][4] It offered a broad spectrum of activity and was better tolerated than silver nitrate, quickly becoming the standard of care.[5][6][7]

Despite the success of SSD, challenges remained. Severe burns induce a state of profound immunosuppression, making patients vulnerable to opportunistic infections. Researchers recognized that the burn eschar itself released toxic substances that contributed to this systemic dysfunction.[2][8] This understanding created a need for a therapy that could not only control microbial growth but also neutralize the toxic effects of the burn wound.

The Discovery of Cerium Nitrate's Therapeutic Potential

In the 1970s, research led by William W. Monafo at Washington University focused on finding agents that could detoxify the burn eschar. The investigation into rare earth metals identified cerium as a promising candidate.

The seminal 1976 study by Monafo and colleagues treated 60 burn patients with topical cerium nitrate.[9] The results were striking:

-

Potent Antiseptic Effect: Cerium nitrate was highly effective against gram-negative bacteria and fungi, which were major pathogens in burn sepsis.[9]

-

Shift in Wound Flora: Unlike silver-based treatments where gram-negative species predominated, cerium-treated wounds tended to show a gram-positive flora.[9]

-

Reduced Mortality: The use of cerium nitrate was associated with a nearly 50% reduction in the anticipated mortality rate.[9]

Recognizing the complementary antimicrobial spectra, the researchers began treating patients with a combination of cerium nitrate and silver sulfadiazine, which resulted in even more efficient suppression of wound flora and excellent outcomes in patients with previously lethal injuries.[9] This marked the genesis of the combination therapy that would become this compound.

Preclinical Development and Mechanism of Action

Subsequent preclinical research in animal models elucidated the multifaceted mechanism of action of cerium nitrate, confirming it was more than just an antimicrobial agent.

Immunomodulation and Toxin Neutralization

The primary benefit of cerium nitrate is derived from its action on the burn eschar.[2][8] Severe burns release a lipid-protein complex (LPC) from the eschar, which is a key driver of post-burn immunosuppression.[1][8]

-

Mechanism: Cerium nitrate binds to and denatures this LPC within the eschar, preventing its systemic absorption.[1][2][8] This action mitigates the downstream cascade of immune dysfunction.

-

Evidence: Animal studies showed that topical cerium nitrate application prevents post-burn immunosuppression and preserves cell-mediated immunity, an effect not seen with silver sulfadiazine alone.[10] In rats, cerium nitrate bathing was shown to modulate systemic leukocyte activation, a key inflammatory event initiated by the LPC.[1]

Attenuation of Inflammatory Signaling

By neutralizing the LPC at its source, cerium nitrate prevents the systemic release of inflammatory mediators.

-

Mechanism: The binding of LPC by cerium prevents the activation of phagocytic cells that release a cascade of pro-inflammatory cytokines.[1]

-

Evidence: In a rat scald burn model, a 30-minute bath in 40 mM cerium nitrate solution was as effective as surgical eschar excision in mitigating the systemic elevation of key inflammatory cytokines IL-6 and TNF-α.[11][12] Further studies demonstrated significant reductions in local inflammatory markers in the wound, including IL-1β, growth-regulated oncogene/keratinocyte chemoattractant (GRO/KC), and macrophage inflammatory protein-1α (MIP-1α).[13] It also reduced the levels of Damage-Associated Molecular Patterns (DAMPs), such as HMGB1, which are released from necrotic tissue and fuel inflammation.[13]

Eschar Hardening and Formation of a Protective Barrier

A distinct clinical feature of cerium nitrate treatment is the formation of a dry, hard, leathery eschar.[14]

-

Mechanism: This is believed to occur through a process of superficial connective tissue calcification. Cerium precipitates with pyrophosphate in the wound, which destroys the inhibitory function of pyrophosphate and creates nuclei for calcification, forming a protective, shell-like barrier.[15]

-

Evidence: Histological studies of biopsies from treated wounds confirmed this superficial dermal calcification.[15] This hardened eschar provides a physical barrier to bacterial invasion and reduces fluid loss.[12][14]

Antimicrobial Action

While immunomodulation is its primary strength, the combination therapy maintains a broad antimicrobial spectrum.

-

Mechanism: Silver sulfadiazine provides robust activity against a wide range of bacteria. The antimicrobial activity of cerium nitrate itself is limited, but its combination with SSD was initially reported to have synergistic effects.[8]

-

Evidence: The original 1976 study noted potent antiseptic effects, especially against Pseudomonas aeruginosa and fungi.[9] However, subsequent in vitro studies have produced conflicting results regarding synergism, with some showing no added benefit and others suggesting antagonism depending on the test medium used.[4][16] This is likely due to cerium's tendency to precipitate in certain broth media.[2] A rat model study showed that cerium nitrate treatment suppressed the proliferation of resident skin microbes, resulting in a significant 2-log reduction in bacterial load by post-burn day 7.[13]

Key Experimental Protocols

In Vivo Rat Scald Burn Model for Immunomodulation

This model was used to assess the effect of cerium nitrate on systemic inflammation and local wound parameters.[13]

-

Animal Model: Male Sprague-Dawley rats (42 total).

-

Burn Induction: Anesthetized rats were subjected to a scald burn at 99°C for 6 seconds on a shaved dorsal surface to create a 10% total body surface area (TBSA) full-thickness burn.

-

Treatment Protocol:

-

Immediately post-burn, rats were resuscitated.

-

Treatment groups included: sham burn, burn with water bathing (vehicle control), and burn with 40 mM cerium nitrate bathing.

-

Rats were positioned with the burn area completely immersed in 100 mL of the designated solution (water or 40 mM CN) at 37°C for 30 minutes.

-

Wounds were dressed with gauze soaked in the respective treatment solution.

-

-

Endpoint Analysis:

-

Cytokine/DAMP Measurement: Serum and wound homogenates were collected at postoperative days 1 and 7. Levels of IL-1β, GRO/KC, MIP-1α, HMGB1, and hyaluronan were quantified using ELISA.

-

Bacterial Load: Wound biopsies were homogenized, and viable colony-forming units (CFUs) were determined by plating on Trypticase soy blood agar. Total bacterial DNA was quantified using PCR with universal bacterial primers.

-

Neutrophil Infiltration: Myeloperoxidase (MPO) activity in wound tissue was measured as an indicator of neutrophil presence.

-

In Vitro Antimicrobial Susceptibility Testing

Protocols for in vitro testing have varied, leading to conflicting reports on the synergy between cerium nitrate and SSD.

-

General Method (as described by Saffer et al., 1980): [4]

-

Organism: Pseudomonas aeruginosa.

-

Agents: Cerium nitrate and silver sulfadiazine, tested alone and in combination.

-

Methodology: The study noted that synergism was observed in water or saline solution suspensions but not in broth. This highlights the critical importance of the suspension medium. Broth containing phosphates or proteins can cause precipitation of cerium, making it unavailable for antimicrobial action.[2]

-

-

General Method (as described by Marone et al., 1998): [7][17]

-

Organisms: 130 clinical isolates, including methicillin-resistant Staphylococcus aureus (MRSA) and P. aeruginosa.

-

Agents: SSD alone and in combination with cerium nitrate.

-

Methodology: Minimal Inhibitory Concentration (MIC) was determined. The study found that cerium nitrate alone had no inhibitory effect up to 800 µg/ml, and the combination of SSD and CN was as active as SSD alone.

-

Clinical Development and Efficacy

Clinical trials and retrospective studies have evaluated the efficacy of this compound (CN-SSD) compared to the standard of care, SSD alone.

Key Clinical Trial Data

An open, randomized controlled trial by de Gracia (2001) provides significant quantitative data on the benefits of the combination therapy in moderate and severe burns.[18]

-

Study Design: 60 patients with moderate to severe burns were randomly assigned to receive either topical SSD alone (n=30) or SSD combined with cerium nitrate (SSD-CN) (n=30).

-

Key Outcomes: The SSD-CN group showed statistically significant improvements in several key areas.

| Outcome Parameter | Silver Sulfadiazine (SSD) Group (n=30) | CN + SSD (this compound) Group (n=30) | P-value |

| Mortality | 4 deaths | 1 death | Not specified |

| Time to Re-epithelialization | ~8 days longer | Faster by ~8 days | Not specified |

| Time to Graft Readiness | 30.7 days | 23.3 days | p=0.03 |

| Length of Hospital Stay | 30.7 days | 23.3 days | p=0.03 |

Retrospective Data

A retrospective study comparing treatment periods at a single burn center showed a marked decrease in mortality after the introduction of CN-SSD.[13]

| Treatment Period / Agent | Mortality Rate (Overall) |

| 1977-1983 (SSD) | 13.7% |

| 1984-1990 (CN-SSD) | 4.7% |

The study noted the benefit was most pronounced for patients with greater than 50% TBSA burns.[13] Another retrospective study of 853 patients treated with this compound found an overall mortality rate of 1.5%, and 30.4% in the subgroup with burns >40% TBSA.[19]

Visualizing the Mechanism and Workflow

Proposed Signaling Pathway of Cerium Nitrate's Immunomodulatory Action

Caption: Cerium nitrate binds to and neutralizes the Lipid-Protein Complex (LPC) in the eschar.

Experimental Workflow for Preclinical Animal Studies

Caption: Workflow of the rat scald burn model used to evaluate cerium nitrate efficacy.

Conclusion and Future Directions

The development of this compound represents a landmark in burn therapy, demonstrating the clinical benefit of addressing host immunomodulation in addition to antimicrobial prophylaxis. The addition of cerium nitrate to the established silver sulfadiazine platform provides a unique mechanism for neutralizing eschar-derived toxins, reducing systemic inflammation, and forming a protective barrier, which collectively improves outcomes in patients with severe burns.[2][8][9] While early surgical excision remains the gold standard for deep burns, this compound is an excellent and vital therapeutic option when immediate surgery is not feasible, allowing for patient stabilization and delayed wound closure.[8][19]

Future research should focus on developing delivery systems, such as impregnated dressings, that could offer the benefits of cerium nitrate in a more practical format for military and mass casualty settings.[20] Further elucidation of the specific cellular receptors and downstream signaling pathways affected by the cerium-LPC interaction could also uncover new targets for immunomodulatory therapies in trauma and critical care.

References

- 1. Treatment with cerium nitrate bathing modulate systemic leukocyte activation following burn injury: an experimental study in rat cremaster muscle flap - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CERIUM NITRATE BATHING PREVENTS TNF-a ELEVATION FOLLOWING BURN INJURY (EXPERIMENTAL STUDY) [medbc.com]

- 4. In vivo and in vitro antimicrobial activity of silver sulfadiazine and cerium nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. vdoc.pub [vdoc.pub]

- 7. login.medscape.com [login.medscape.com]

- 8. Cerium nitrate in the management of burns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cerium nitrate: a new topical antiseptic for extensive burns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Topical cerium nitrate prevents postburn immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of cerium nitrate bathing and prompt burn wound excision on IL-6 and TNF-alpha levels in burned rats [pubmed.ncbi.nlm.nih.gov]

- 12. Cerium nitrate enhances anti-bacterial effects and imparts anti-inflammatory properties to silver dressings in a rat scald burn model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cerium Nitrate Treatment Provides Eschar Stabilization through Reduction in Bioburden, DAMPs, and Inflammatory Cytokines in a Rat Scald Burn Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Effect of cerium nitrate-silver sulphadiazine on deep dermal burns: a histological hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Comparative in vitro activity of silver sulfadiazine, alone and in combination with cerium nitrate, against staphylococci and gram-negative bacteria. | Semantic Scholar [semanticscholar.org]

- 18. An open study comparing topical silver sulfadiazine and topical silver sulfadiazine-cerium nitrate in the treatment of moderate and severe burns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Epidemiology and Outcome of Patients With Burns Treated With Cerium Nitrate Silversulfadiazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of Flammacerium Cream

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flammacerium cream is a topical antimicrobial agent primarily indicated for the prevention and treatment of infections in severe burn wounds.[1] Its efficacy stems from the synergistic action of its two active pharmaceutical ingredients (APIs): silver sulfadiazine and cerium nitrate. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound cream, its mechanisms of action, and the experimental protocols used to characterize such topical formulations.

Composition and Physicochemical Properties

This compound is a sterile, white to off-white, hydrophilic cream.[1] The formulation is an oil-in-water emulsion designed to be soothing upon application and to maintain a moist wound environment conducive to healing.

Active Pharmaceutical Ingredients (APIs)

The core therapeutic effects of this compound cream are delivered by its two active components:

-

Silver Sulfadiazine (1% w/w): A well-established broad-spectrum antimicrobial agent effective against a wide range of Gram-positive and Gram-negative bacteria and some yeasts.[1][2]

-

Cerium Nitrate (2.2% w/w): A lanthanide salt that enhances the antimicrobial effect of silver sulfadiazine and plays a crucial role in the formation of a protective eschar over the burn wound.[1][2]

Excipients

The cream base is composed of several excipients that ensure the stability, desirable physical properties, and effective delivery of the APIs. While the exact concentrations are proprietary, typical excipients include:

-

Polysorbate 60 and Polysorbate 80 (Emulsifiers)

-

Cetyl Alcohol (Emollient, Thickener)

-

Propylene Glycol (Humectant, Penetration Enhancer)

-

Liquid Paraffin (Emollient)

-

Purified Water

Quantitative Physicochemical Data

Specific quantitative data for this compound cream is not publicly available. The following table summarizes typical physicochemical properties for topical antimicrobial creams, providing a representative profile.

| Property | Typical Value/Range | Significance |

| pH | 4.5 - 6.5 | Compatibility with skin pH to minimize irritation and support the skin's natural barrier function.[3] |

| Viscosity | 10,000 - 100,000 cP (at low shear rates) | Affects spreadability, retention at the application site, and the release of active ingredients. Topical creams are typically non-Newtonian, shear-thinning fluids.[4][5] |

| Particle Size of APIs | 1 - 20 µm (for suspended particles) | Influences the dissolution rate, bioavailability, and uniformity of the drug in the formulation.[6][7] |

| In Vitro Silver Release Rate | Variable (dependent on formulation and test method) | A critical parameter for ensuring sustained antimicrobial activity. The release is often biphasic, with an initial burst followed by a slower, sustained release. |

Mechanisms of Action

The therapeutic efficacy of this compound cream is attributed to the distinct and synergistic mechanisms of its active ingredients.

Antimicrobial Action of Silver Sulfadiazine

Silver sulfadiazine exerts a powerful antimicrobial effect through a dual mechanism. Upon application, it slowly dissociates to release silver ions (Ag⁺) and sulfadiazine.

-

Silver Ions (Ag⁺): These ions have a high affinity for sulfhydryl groups in bacterial proteins and enzymes, leading to their inactivation. Ag⁺ also binds to bacterial DNA and RNA, inhibiting replication and transcription. This broad-spectrum activity disrupts the bacterial cell wall and membrane, ultimately leading to cell death.

-

Sulfadiazine: This sulfonamide antibiotic acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid. By blocking folic acid production, sulfadiazine inhibits bacterial growth and replication.

Diagram 1: Antimicrobial Mechanism of Silver Sulfadiazine.

Immunomodulatory and Eschar-Forming Action of Cerium Nitrate

Cerium nitrate contributes to the therapeutic effect of this compound cream through its immunomodulatory properties and its ability to promote the formation of a hard, protective eschar.

-

Anti-inflammatory Effects: Burn injuries trigger the release of Damage-Associated Molecular Patterns (DAMPs), which activate Toll-like receptors (TLRs) on keratinocytes and immune cells, leading to an excessive inflammatory response. Cerium ions have been shown to mitigate this by reducing the levels of pro-inflammatory cytokines.

-

Eschar Formation: Cerium ions interact with proteins in the burn wound exudate and denatured dermal collagen, leading to the formation of a hard, leathery eschar. This eschar acts as a physical barrier, preventing bacterial colonization and fluid loss, and creating a more favorable environment for healing underneath.

Diagram 2: Mechanism of Cerium Nitrate in Burn Wounds.

Experimental Protocols

The characterization of topical creams like this compound involves a series of standardized tests to ensure quality, stability, and performance.

Physicochemical Characterization

Diagram 3: Experimental Workflow for Physicochemical Characterization.

3.1.1. pH Measurement

-

Objective: To determine the pH of the cream, ensuring it is within a range compatible with skin.

-

Methodology:

-

Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0).[8]

-

Accurately weigh a specified amount of the cream (e.g., 10 g) and disperse it in a defined volume of purified water (e.g., 90 mL) to create a 10% w/v dispersion.

-

Stir the dispersion thoroughly to ensure homogeneity.

-

Immerse the pH electrode into the dispersion and allow the reading to stabilize.

-

Record the pH value. Repeat the measurement at least three times and report the average.[8]

-

3.1.2. Viscosity and Rheological Profile

-

Objective: To characterize the flow behavior of the cream.

-

Methodology:

-

Use a rotational viscometer or rheometer equipped with a suitable spindle or geometry (e.g., cone-plate or parallel-plate).[4][5][9]

-

Equilibrate the cream sample to a controlled temperature (e.g., 25°C).

-

Measure the viscosity at various shear rates (e.g., from 0.1 to 100 s⁻¹) to determine the rheological profile.

-

Plot viscosity as a function of shear rate to observe shear-thinning behavior.

-

The yield stress, which is the minimum stress required to initiate flow, can also be determined from the rheogram.

-

3.1.3. Particle Size Analysis of APIs

-

Objective: To determine the particle size distribution of the suspended silver sulfadiazine and cerium nitrate.

-

Methodology:

-

Disperse a small amount of the cream in a suitable non-solvent dispersant.

-

Analyze the dispersion using laser diffraction or microscopic techniques.[6][7][10]

-

For laser diffraction, the instrument measures the scattering of a laser beam as it passes through the dispersed sample to calculate the particle size distribution.

-

For microscopy, a sample of the cream is viewed under a microscope, and the sizes of a statistically significant number of particles are measured using image analysis software.

-

3.1.4. In Vitro Release Testing (IVRT)

-

Objective: To measure the rate and extent of silver and sulfadiazine release from the cream.

-

Methodology:

-

A synthetic membrane is mounted between the donor and receptor compartments of the Franz cell.

-

The receptor compartment is filled with a suitable receptor medium (e.g., phosphate-buffered saline) and maintained at a constant temperature (e.g., 32°C).

-

A precise amount of this compound cream is applied to the membrane in the donor compartment.

-

At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh medium to maintain sink conditions.

-

The concentration of silver and sulfadiazine in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) for sulfadiazine and atomic absorption spectroscopy for silver.[14][15][16][17][18]

Stability and Storage

This compound cream should be stored at temperatures below 30°C in a cool, dark place and protected from light.[1] Exposure to sunlight may cause a grayish discoloration of the cream. The container should be kept tightly closed, and the cream should not be frozen.

Conclusion

This compound cream is a complex, multi-component topical formulation with a well-defined mechanism of action for the management of burn wounds. Its physical and chemical properties are critical to its therapeutic efficacy, ensuring the sustained release of its active ingredients in a stable and skin-compatible vehicle. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of such advanced topical drug delivery systems, which is essential for quality control, formulation development, and regulatory compliance. Further research into the specific molecular interactions of cerium nitrate within the wound environment could provide deeper insights into its immunomodulatory and eschar-forming properties.

References

- 1. mysurgerywebsite.co.uk [mysurgerywebsite.co.uk]

- 2. This compound (Silver Sulfadiazine & Cerium Nitrate) [benchchem.com]

- 3. Optimizing Burn Wound Healing: The Critical Role of pH and Rheological Behavior in Plant-Derived Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brookfieldengineering.com [brookfieldengineering.com]

- 5. 3 Easy Steps To Successful Viscosity Measurement [pharmaceuticalonline.com]

- 6. entegris.com [entegris.com]

- 7. Controlled Particle Size APIs for Topical Formulations [coraldrugs.com]

- 8. SOP for pH Testing of Creams – SOP Guide for Pharma [pharmasop.in]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. aurigaresearch.com [aurigaresearch.com]

- 12. researchgate.net [researchgate.net]

- 13. alterlab.co.id [alterlab.co.id]

- 14. researchgate.net [researchgate.net]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. Development and Validation of a RP-HPLC Method for the Simultaneous Determination of Silver Sulfadiazine and Sodium Hya… [ouci.dntb.gov.ua]

- 17. Validation of an analytical methodology by HPLC for the quantification of silver sulfadiazine in cream [scielo.org.co]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Molecular Structure of Flammacerium Components

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structures and physicochemical properties of the active pharmaceutical ingredients in Flammacerium, a topical cream used in the management of severe burns. The core components, silver sulfadiazine and cerium nitrate, work synergistically to provide broad-spectrum antimicrobial activity and promote wound healing. This document delves into the molecular architecture, experimental characterization, and mechanisms of action of these key components.

Silver Sulfadiazine

Silver sulfadiazine is a sulfonamide antibiotic complexed with silver. It is highly effective against a wide range of gram-positive and gram-negative bacteria and some yeasts.

Silver sulfadiazine is a polymeric complex where silver ions are coordinated with sulfadiazine molecules. The coordination involves nitrogen atoms from the pyrimidine ring and the sulfonamide group, as well as oxygen atoms from the sulfonyl group.[1] This polymeric nature is crucial for its sustained release of silver ions at the wound site.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉AgN₄O₂S | --INVALID-LINK-- |

| Molecular Weight | 357.14 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | ~285 °C | [3] |

| Solubility | Practically insoluble in water, soluble in 30% ammonia solution. | [4] |

| Crystal System | Monoclinic | [1] |

The molecular structure of silver sulfadiazine has been determined using single-crystal X-ray diffraction. This technique provides precise information about the arrangement of atoms in a crystalline solid.

Methodology:

-

Crystal Growth: Single crystals of silver sulfadiazine suitable for X-ray diffraction are grown by slow evaporation of a solution of silver sulfadiazine in a suitable solvent system, such as an aqueous ammonia solution.

-

Data Collection: A selected crystal is mounted on a goniometer and placed in a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is refined against the experimental data to yield the final, high-resolution crystal structure.[1]

The antimicrobial action of silver sulfadiazine is a result of the synergistic effects of silver ions and sulfadiazine.[5] Silver ions bind to the bacterial cell wall and membrane, disrupting their integrity and function.[3][5] They can also interfere with DNA replication and respiratory enzymes.[5] Sulfadiazine acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid, a vital component for bacterial growth and replication.[5]

Caption: Mechanism of action of silver sulfadiazine.

Cerium Nitrate

Cerium nitrate, typically in its hexahydrate form, is the second active component of this compound. It enhances the antimicrobial efficacy of silver sulfadiazine and aids in the formation of a protective eschar over the burn wound.

Cerium(III) nitrate hexahydrate is an inorganic salt where the cerium ion is in the +3 oxidation state. In its crystalline form, the cerium ion is coordinated by water molecules and nitrate ions.

| Property | Value | Reference |

| Molecular Formula | Ce(NO₃)₃·6H₂O | [5] |

| Molecular Weight | 434.22 g/mol | [5] |

| Appearance | Colorless crystals | --INVALID-LINK-- |

| Melting Point | 57 °C | [5] |

| Solubility | Highly soluble in water, alcohol, and acetone. | [5] |

| Crystal System | Triclinic | --INVALID-LINK-- |

The crystal structure of cerium(III) nitrate hexahydrate can be determined by single-crystal X-ray diffraction, providing insights into the coordination environment of the cerium ion.

Methodology:

-

Crystal Growth: Single crystals are grown by slow evaporation of a saturated aqueous solution of cerium(III) nitrate at a constant temperature.

-

Data Collection: A suitable crystal is selected and mounted on a diffractometer. X-ray diffraction data are collected at a controlled temperature (e.g., room temperature or 100 K) using a monochromatic X-ray source.

-

Structure Solution and Refinement: The collected diffraction intensities are used to solve and refine the crystal structure. The positions of the cerium, oxygen, and nitrogen atoms are determined, and the hydrogen atoms of the water molecules are located from difference Fourier maps. The final structure reveals the coordination number and geometry of the cerium ion and the hydrogen bonding network within the crystal.

Cerium nitrate contributes to the therapeutic effect of this compound through several mechanisms. It has been shown to reduce the local inflammatory response in burn wounds by decreasing the levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Damage-Associated Molecular Patterns (DAMPs) like High Mobility Group Box 1 (HMGB1).[1] Furthermore, it promotes the formation of a hard, leathery eschar by inducing superficial connective tissue calcification.[1] This eschar acts as a physical barrier, preventing bacterial colonization and moisture loss.

Caption: Mechanism of action of cerium nitrate in burn wounds.

Synergistic Effect of this compound Components

The combination of silver sulfadiazine and cerium nitrate in this compound results in a potent therapeutic agent for burn wound care. While silver sulfadiazine provides the primary bactericidal action, cerium nitrate enhances this effect and creates a more favorable environment for healing by controlling inflammation and forming a protective barrier.

Caption: Synergistic effects of this compound components.

This guide provides a foundational understanding of the molecular aspects of this compound's active components. Further research into the specific interactions of these molecules with biological systems will continue to enhance the development of advanced wound care therapies.

References

- 1. Cerium Nitrate Treatment Provides Eschar Stabilization through Reduction in Bioburden, DAMPs, and Inflammatory Cytokines in a Rat Scald Burn Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Topical cerium nitrate prevents postburn immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cerium nitrate in the management of burns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crystallographic and Spectroscopic Investigations on Oxidative Coordination in the Heteroleptic Mononuclear Complex of Cerium and Benzoxazine Dimer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide on the Synergistic and Combined Antibacterial Effects of Silver Sulfadiazine and Cerium Nitrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The management of severe burn wounds is critically challenged by the high risk of microbial infections, which can lead to sepsis and increased mortality. Silver sulfadiazine (SSD) has long been a cornerstone of topical antimicrobial therapy for these injuries. The addition of cerium nitrate (CN) to SSD formulations has been explored as a strategy to enhance therapeutic outcomes. However, the nature of their interaction—whether it is a true synergistic antibacterial effect or a combined, multifaceted therapeutic benefit—remains a subject of scientific discussion. This technical guide provides an in-depth analysis of the mechanisms of action of both compounds, presents a compilation of quantitative data from in vitro and clinical studies, details key experimental protocols for evaluation, and discusses the evidence for and against their synergistic activity. While some laboratory studies show the combination is no more effective than SSD alone, clinical evidence often points to improved outcomes, suggesting a complex interplay between the direct antimicrobial action of SSD and the wound-stabilizing properties of CN.

Mechanisms of Action

Silver Sulfadiazine (SSD): A Dual-Action Antimicrobial

Silver sulfadiazine's efficacy stems from the combined actions of its silver and sulfadiazine components. The compound slowly dissociates in the wound environment, ensuring a sustained release of silver ions (Ag⁺).[1][2]

-

Silver Ions (Ag⁺): The silver moiety is the primary bactericidal agent.[1] Silver ions have a high affinity for sulfhydryl groups in bacterial proteins and enzymes.[3] They interact with the bacterial cell wall and cytoplasmic membrane, causing structural damage and increased permeability.[3] Once inside the cell, Ag⁺ binds to essential cellular components, including DNA and various enzymes, which disrupts replication, transcription, and metabolic pathways, ultimately leading to cell death.[1][3]

-

Sulfadiazine: The sulfadiazine component acts as a sulfonamide antibiotic. It competitively inhibits the bacterial enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid.[3] Folic acid is a critical precursor for the production of nucleotides (the building blocks of DNA and RNA). By halting folic acid synthesis, sulfadiazine prevents bacterial growth and proliferation.[3] Some research indicates that the sulfadiazine moiety exhibits a specific synergism when combined with subinhibitory concentrations of silver sulfadiazine.[1][2]

Cerium Nitrate (CN): A Biofilm-Inhibiting Eschar Stabilizer

Unlike SSD, cerium nitrate's primary contribution to wound healing is not through potent, direct bactericidal activity; indeed, some studies show it has no inhibitory effect on its own.[4][5] Instead, its benefits are largely physical and potentially immunomodulatory.

-

Eschar Stabilization: When applied to burn wounds, CN reacts with proteins in the denatured tissue to form a hard, leathery, and adherent eschar.[6][7] This "tanning" effect creates a physical barrier that prevents bacterial invasion into deeper tissues and helps maintain a moist environment conducive to healing underneath.[6]

-

Anti-inflammatory and Immunomodulatory Effects: Cerium nitrate may help mitigate the severe immunosuppression often induced by burn injuries.[7] It is thought to bind to and neutralize a lipid-protein complex released from burned tissue, thereby reducing the release of inflammatory mediators.[6][8]

-

Antiseptic and Antibiofilm Activity: While its effect on planktonic bacteria is debated, CN has shown activity against Gram-negative bacteria and fungi in wounds.[9] Furthermore, studies have demonstrated its ability to inhibit the formation and metabolic activity of biofilms from pathogens like Candida albicans and Staphylococcus epidermidis.[10]

The Synergy Debate: A Review of the Evidence

The term "synergy" implies that the combined antibacterial effect of SSD and CN is greater than the sum of their individual effects. The evidence supporting this is conflicting and appears to depend heavily on the experimental setting (in vitro vs. in vivo).

-

In Vitro Evidence: Laboratory studies often fail to demonstrate a true synergistic relationship. Multiple studies have found that the combination of SSD and CN is only as active as SSD alone against a range of clinical isolates, including MRSA and Pseudomonas aeruginosa.[4][5][11] In these controlled environments that lack the biological complexity of a wound, the eschar-forming properties of CN are irrelevant, and its weak intrinsic antimicrobial activity does not appear to augment that of SSD. However, one study did observe synergism in water or saline suspensions, but not in nutrient broth, suggesting the testing medium can significantly influence results.[12]

-

In Vivo and Clinical Evidence: In contrast to in vitro findings, several clinical reports and animal studies suggest the combination is superior to SSD alone. This is often measured by endpoints like reduced mortality, more efficient suppression of wound flora, and decreased incidence of sepsis.[6][9] This suggests that the clinical benefit arises not from a direct enhancement of bactericidal activity, but from a combined therapeutic effect . CN stabilizes the wound and reduces inflammation, creating an environment where the antimicrobial action of SSD can be more effective.[6][8] However, it must be noted that other prospective, randomized clinical trials have found no significant difference in outcomes such as time to wound healing, need for surgery, or rates of wound colonization between the combination therapy and SSD monotherapy.[7][13][14][15]

Quantitative Antimicrobial Data

The following tables summarize key quantitative data from the literature to provide a basis for comparison.

Table 1: In Vitro Minimum Inhibitory Concentrations (MICs)

| Agent | Organism(s) | MIC Range / MIC₉₀ | Source(s) |

|---|---|---|---|

| Silver Sulfadiazine (SSD) | Methicillin-Resistant S. aureus (MRSA) | MIC₉₀: 100 µg/mL | [4][5] |

| Silver Sulfadiazine (SSD) | Pseudomonas aeruginosa | MIC: 50 nmol/mL | [16] |

| Cerium Nitrate (CN) | Various clinical isolates | No inhibitory effect up to 800 µg/mL | [4][5] |

| SSD + CN Combination | Various clinical isolates | Activity equal to SSD alone |[4][5][11] |

Table 2: Antibiofilm Efficacy

| Agent | Organism(s) | Effective Concentration & Effect | Source(s) |

|---|---|---|---|

| Silver Sulfadiazine (SSD) | Pseudomonas aeruginosa (mature biofilm) | 5-10 µg/mL required for eradication | [17] |

| Cerium Nitrate (CN) | Candida albicans (biofilm) | 6.4 x 10² mg/L significantly inhibited metabolic activity | [10] |

| Cerium Nitrate (CN) | Staphylococcus epidermidis (biofilm) | ≥ 3.2 x 10² mg/L significantly inhibited total biomass |[10] |

Key Experimental Protocols

Reproducible and standardized methodologies are crucial for evaluating antimicrobial agents. Below are outlines for key experimental protocols cited in the literature.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of Reagents: Prepare stock solutions of SSD, CN, and their combination in a suitable solvent (e.g., water with minimal DMSO if needed). Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Bacterial Inoculum: Culture the test organism (e.g., P. aeruginosa ATCC 27853) overnight on an appropriate agar plate. Suspend colonies in saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the antimicrobial agents in CAMHB. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the total volume to 200 µL. Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under ambient air conditions.

-

Reading Results: The MIC is the lowest concentration of the agent in which there is no visible turbidity (growth).

References

- 1. institutobeatrizyamada.com.br [institutobeatrizyamada.com.br]

- 2. journals.asm.org [journals.asm.org]

- 3. What is the mechanism of Silver Sulfadiazine? [synapse.patsnap.com]

- 4. Comparative in vitro activity of silver sulfadiazine, alone and in combination with cerium nitrate, against staphylococci and gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. login.medscape.com [login.medscape.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Evaluation of silver sulfadiazine 1%-cerium nitrate 2.2% cream efficacy and safety in moderate to severe burn patients: a single-blind randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cerium nitrate enhances anti-bacterial effects and imparts anti-inflammatory properties to silver dressings in a rat scald burn model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cerium nitrate: a new topical antiseptic for extensive burns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 11. Comparative in vitro activity of silver sulfadiazine, alone and in combination with cerium nitrate, against staphylococci and gram-negative bacteria. | Semantic Scholar [semanticscholar.org]

- 12. In vivo and in vitro antimicrobial activity of silver sulfadiazine and cerium nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A prospective analysis of silver sulfadiazine with and without cerium nitrate as a topical agent in the treatment of severely burned children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effectiveness of cerium nitrate-silver sulfadiazine in the treatment of facial burns: a multicenter, randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cerium nitrate-silver sulfadiazine cream in the treatment of burns: a prospective evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]